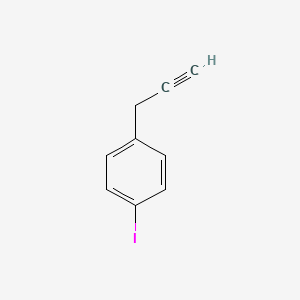

1-IODO-4-(PROP-2-YN-1-YL)BENZENE

Description

1-Iodo-4-(prop-2-yn-1-yl)benzene (CAS: 39735-76-7) is an iodinated aromatic compound with the molecular formula C₉H₇IO and a molecular weight of 258.06 g/mol . Its structure features a benzene ring substituted with an iodine atom at the para position and a propargyloxy (-O-CH₂-C≡CH) group. This compound is notable for its role in 1,3-dipolar cycloaddition reactions, forming 5-substituted isoxazoles as single regioisomers in high yields . Its electronic properties, influenced by the electron-withdrawing iodine and the propargyloxy group, make it a versatile building block in organic synthesis, particularly for fluorescent boron complexes used in activity-based protein profiling (ABPP) assays .

Properties

IUPAC Name |

1-iodo-4-prop-2-ynylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7I/c1-2-3-8-4-6-9(10)7-5-8/h1,4-7H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRMVEGOLZAXZJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCC1=CC=C(C=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-IODO-4-(PROP-2-YN-1-YL)BENZENE can be synthesized through various methods. One common approach involves the iodination of 4-prop-2-ynylbenzene using iodine and a suitable oxidizing agent. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The reaction is monitored using techniques like thin-layer chromatography (TLC) to ensure complete conversion of the starting material.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems can help optimize reaction conditions and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 1-IODO-4-(PROP-2-YN-1-YL)BENZENE undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Coupling Reactions: The compound can participate in coupling reactions, such as the Sonogashira coupling, where it reacts with terminal alkynes in the presence of a palladium catalyst to form new carbon-carbon bonds.

Oxidation and Reduction Reactions: The prop-2-ynyl group can undergo oxidation to form corresponding carbonyl compounds or reduction to form alkanes.

Common Reagents and Conditions:

Substitution Reactions: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

Coupling Reactions: Palladium catalysts, copper(I) iodide, and bases like triethylamine.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas with a metal catalyst.

Major Products:

- Substituted benzene derivatives.

- Coupled products with extended carbon chains.

- Oxidized or reduced derivatives of the prop-2-ynyl group.

Scientific Research Applications

1-IODO-4-(PROP-2-YN-1-YL)BENZENE is utilized in various scientific research applications, including:

Organic Synthesis: As a building block for the synthesis of more complex organic molecules.

Pharmaceutical Development: Potential intermediate in the synthesis of bioactive compounds.

Material Sciences: Used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-IODO-4-(PROP-2-YN-1-YL)BENZENE in chemical reactions involves the activation of the iodine atom, making it a good leaving group. This facilitates nucleophilic substitution and coupling reactions. The prop-2-ynyl group can participate in various transformations, contributing to the versatility of the compound in synthetic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Yields

1-Iodo-4-methoxybenzene (1e) :

This compound, bearing an electron-donating methoxy (-OCH₃) group, achieves 70% yield in coupling reactions with S-propyl ethanethioate (2b) . The methoxy group enhances nucleophilic aromatic substitution (SNAr) reactivity by activating the ring, contrasting with the electron-withdrawing propargyloxy group in 1-iodo-4-(prop-2-yn-1-yl)benzene, which may slow SNAr but favor cycloadditions .1-Iodo-4-(trifluoromethyl)benzene (1g) :

The strong electron-withdrawing -CF₃ group reduces yields to 42% in the same reaction . This is attributed to increased C–I bond strength (≈70 kcal/mol), which hinders oxidative addition in cross-coupling reactions . Comparatively, this compound exhibits moderate C–I bond strength, balancing reactivity in both cycloadditions and cross-couplings .1-Iodo-2-methoxybenzene (1i) :

The ortho-substituted methoxy group sterically hinders reactions, resulting in a lower yield of 33% . This highlights the importance of substituent position: para-substituted derivatives (e.g., this compound) generally exhibit superior reactivity due to reduced steric effects.

Halogen and Functional Group Variations

1-Chloro-4-[(prop-2-yn-1-yloxy)methyl]benzene :

Replacing iodine with chlorine reduces molecular weight to 180.63 g/mol (vs. 258.06 g/mol for the iodinated analog) and alters electronic properties. Chlorine’s weaker electronegativity decreases oxidative addition efficiency in metal-catalyzed reactions, making it less favorable for cross-coupling applications .1-Iodo-4-(trans-4-n-propylcyclohexyl)benzene :

This derivative incorporates a bulky cyclohexyl group, increasing molecular weight to 328.23 g/mol and boiling point to 349°C (vs. ~250°C for this compound). The steric bulk limits its utility in cycloadditions but enhances thermal stability for high-temperature applications .

Key Physical Properties

Reactivity in Cross-Coupling Reactions

- SCE) than 5-fluoro-2-iodo-1,3-dimethylbenzene (-2.1 V), favoring electron-transfer pathways in nickel-catalyzed reactions . However, its stronger C–I bond (≈70 kcal/mol) slows oxidative addition compared to this compound, which has a weaker bond (~65 kcal/mol) .

Cycloaddition Efficiency :

The propargyloxy group in this compound enables >90% yields in 1,3-dipolar cycloadditions, outperforming analogs like 1-iodo-4-methoxybenzene, which lacks the alkyne moiety required for such transformations .

Biological Activity

Overview

1-Iodo-4-(prop-2-yn-1-yl)benzene is an organic compound featuring an iodine atom and a prop-2-yn-1-yl group attached to a benzene ring. Its unique structure allows it to exhibit various biological activities, particularly in antibacterial and enzyme inhibition applications.

The synthesis of this compound typically involves the reaction of propargyl bromide with a phenolic compound in the presence of potassium carbonate (K₂CO₃) as a base and acetone as a solvent. This method facilitates the formation of the desired product through nucleophilic substitution reactions, yielding a compound suitable for further biological evaluation.

Antibacterial Properties

This compound has been investigated for its potential antibacterial activity . Preliminary studies suggest that it inhibits the growth of various bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values for this compound indicate significant efficacy against these pathogens, which can be attributed to its ability to disrupt bacterial enzyme functions, notably urease .

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.025 |

The mechanism underlying the antibacterial activity of this compound is primarily linked to its interaction with specific enzymes involved in bacterial metabolism. Notably, it has been shown to inhibit urease, an enzyme critical for nitrogen metabolism in bacteria. This inhibition leads to disrupted metabolic processes and ultimately bacterial cell death .

Case Studies and Research Findings

A series of studies have explored the biological implications of 1-Iodo-4-(prop-2-yn-1-ylenyl)benzene:

- Antibacterial Study : A recent study evaluated the antibacterial effects of various halogenated compounds, including 1-Iodo-4-(prop-2-yn-1-ylenyl)benzene. The compound demonstrated potent activity against S. aureus, with complete inhibition observed within 8 hours at specific concentrations .

- Enzyme Inhibition : Research has also focused on its potential as an enzyme inhibitor. In vitro tests revealed that the compound effectively inhibits urease activity, suggesting its possible application in treating infections caused by urease-producing bacteria .

- Comparative Analysis : Comparative studies with similar compounds, such as other iodoarene derivatives, indicate that the presence of iodine significantly enhances antibacterial properties due to its electrophilic nature, which facilitates interactions with nucleophilic sites on bacterial enzymes .

Future Directions

The ongoing research into 1-Iodo-4-(prop-2-yn-1-ylenyl)benzene suggests promising avenues for further exploration:

- Expanded Antimicrobial Spectrum : Investigating its efficacy against a broader range of pathogens.

- Mechanistic Studies : Detailed studies on its interaction with target enzymes could lead to the development of novel antibacterial agents.

- Pharmacological Development : Assessing the pharmacokinetics and toxicity profiles in vivo to evaluate therapeutic potential.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.